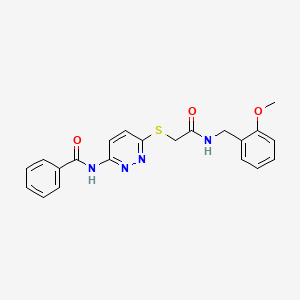

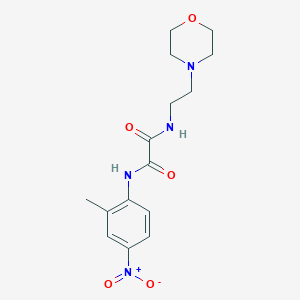

![molecular formula C22H25N3O4S2 B2588249 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide CAS No. 892844-75-6](/img/structure/B2588249.png)

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzothiazole, which is an aromatic heterocyclic compound . Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . They are colorless, slightly viscous liquids . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .

Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its exact structure and the functional groups present. Benzothiazoles are known to undergo a variety of chemical reactions, including substitutions at the unique methyne center in the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. For example, the density, boiling point, and vapor pressure of a compound can be influenced by the types and positions of functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

- A study by Yılmaz et al. (2015) explored the synthesis of indapamide derivatives demonstrating significant proapoptotic activity on melanoma cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Ö. Yılmaz et al., 2015).

Chemical Synthesis Techniques

- Vedejs and Kongkittingam (2000) discussed the use of Bts-protected amino acid chlorides for synthesizing hindered tetrapeptides, a methodology that could be relevant for the synthesis of complex benzothiazole derivatives (E. Vedejs & C. Kongkittingam, 2000).

Heterocyclic Compound Synthesis

- Darweesh et al. (2016) reported on the microwave-mediated synthesis of benzothiazole and benzimidazole-based heterocycles, which are crucial for the development of novel pharmacologically active compounds (Ahmed F Darweesh et al., 2016).

Fluorescent Probe Development

- Bodke et al. (2013) synthesized novel benzothiazole quinoline derivatives as fluorescent probes, demonstrating the application of benzothiazole derivatives in the development of new materials for sensing and imaging purposes (Y. Bodke et al., 2013).

Novel Compound Synthesis for Biological Screening

- Patel et al. (2009) synthesized various benzothiazole derivatives and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the broad potential of benzothiazole compounds in medicinal chemistry (Snehal Patel et al., 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S2/c1-14-11-15(2)20-19(12-14)23-22(30-20)24-21(26)16-6-8-18(9-7-16)31(27,28)25(3)13-17-5-4-10-29-17/h6-9,11-12,17H,4-5,10,13H2,1-3H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHRGAQIOJXPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

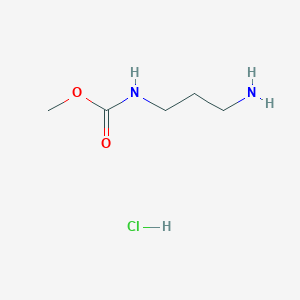

![3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride](/img/structure/B2588173.png)

![4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid](/img/structure/B2588181.png)

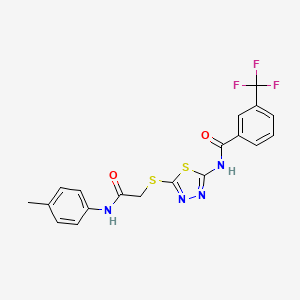

![2-[[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2588184.png)

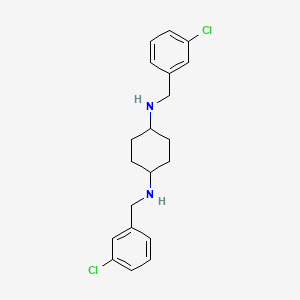

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide](/img/structure/B2588185.png)

![methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate](/img/structure/B2588186.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2588187.png)